3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14946134
Molecular Formula: C20H22N4O2S2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O2S2 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | (5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H22N4O2S2/c1-5-8-23-19(26)15(28-20(23)27)9-14-17(21-10-12(2)3)22-16-7-6-13(4)11-24(16)18(14)25/h5-7,9,11-12,21H,1,8,10H2,2-4H3/b15-9- |
| Standard InChI Key | VCYZFEFUFBZTFT-DHDCSXOGSA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC(C)C)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC(C)C)C=C1 |
Introduction
The compound 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that integrates a thiazole ring, a pyrimidine moiety, and an allyl group. These structural features make it a promising candidate in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound involves multi-step reactions that allow for precise incorporation of functional groups. A typical synthetic route includes:
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Formation of the thiazole ring through cyclization reactions.
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Introduction of the pyrimidine moiety using pyridine-based intermediates.
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Final coupling with an allyl group to achieve the target compound.
General Reaction Scheme:
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Starting Materials: Commercially available thiourea derivatives and pyrimidine precursors.
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Reagents: Potassium carbonate as a base, carbon disulfide for thiolation, and ethanol as a solvent.
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Purification: Recrystallization using dimethylformamide (DMF) and ethanol mixtures.
Pharmacological Potential
Preliminary studies suggest that this compound exhibits significant biological activity due to its structural features. Key potential applications include:
Antimicrobial Activity
The presence of thiazole and pyrimidine rings enhances its ability to inhibit microbial growth, making it a candidate for antifungal or antibacterial drug development.
Anti-inflammatory Effects
In silico docking studies have indicated potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which are implicated in inflammatory diseases .
Analytical Characterization
To confirm the structure and purity of the compound, several analytical techniques are employed:
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NMR Spectroscopy: Provides detailed information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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High Performance Liquid Chromatography (HPLC): Ensures purity and separation from by-products.
Example Data:
| Technique | Key Findings |
|---|---|
| H-NMR | Signals corresponding to allyl group hydrogens |
| C-NMR | Peaks indicative of thiazole carbons |
| MS | Molecular ion peak at ~392 m/z |
Future Research Directions
While preliminary studies highlight its potential, further research is needed to:
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Optimize synthesis for higher yields and reduced environmental impact.
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Conduct in vivo studies to evaluate pharmacokinetics and toxicity.
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Develop analogs with improved efficacy or reduced side effects.
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